(Z)-5-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-2-hydroxybenzoic acid
Description
Properties
IUPAC Name |
5-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11NO6S2/c20-12-3-2-10(7-11(12)17(22)23)19-16(21)15(27-18(19)26)6-9-1-4-13-14(5-9)25-8-24-13/h1-7,20H,8H2,(H,22,23)/b15-6- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGRLLQCDIPPIMD-UUASQNMZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=C3C(=O)N(C(=S)S3)C4=CC(=C(C=C4)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C\3/C(=O)N(C(=S)S3)C4=CC(=C(C=C4)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11NO6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (Z)-5-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-2-hydroxybenzoic acid is a derivative of thiazolidinedione and benzo[d][1,3]dioxole, which has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the synthesis, biological activities, and mechanisms of action of this compound based on diverse research findings.
Synthesis
The synthesis of this compound typically involves the condensation of benzo[d][1,3]dioxole derivatives with thiazolidinedione frameworks. Various methods have been employed, including refluxing with appropriate reagents to achieve desired yields and purities .
Anticancer Activity
Research indicates that compounds containing the benzo[d][1,3]dioxole moiety exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown promising results in inhibiting cancer cell proliferation. In vitro studies demonstrated IC50 values ranging from 2.38 µM to 4.52 µM against various cancer cell lines, including HepG2 and MCF7 .
Mechanism of Action:
The anticancer effects are believed to be mediated through multiple pathways:
- EGFR Inhibition: The compound may inhibit epidermal growth factor receptor (EGFR), leading to reduced cell proliferation .
- Apoptosis Induction: Studies involving annexin V-FITC assays indicated that these compounds can induce apoptosis in cancer cells by modulating mitochondrial pathways and affecting proteins such as Bax and Bcl-2 .
Antioxidant Activity
In addition to anticancer properties, this compound exhibits antioxidant activity. The DPPH assay results showed that this compound can scavenge free radicals effectively, suggesting its potential use in preventing oxidative stress-related diseases .
Case Studies
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study 1 | HepG2 | 2.38 | EGFR inhibition |
| Study 2 | MCF7 | 4.52 | Apoptosis induction |
| Study 3 | HCT116 | 1.54 | Cell cycle arrest |
Scientific Research Applications
Efficacy Studies
Several studies have evaluated the biological activity of related thiazolidinedione derivatives:
| Activity | Description |
|---|---|
| Antioxidant | Mitigates oxidative stress in cells |
| Anti-inflammatory | Reduces inflammation markers in vitro |
| Antimicrobial | Shows varying degrees of efficacy against different bacterial strains |
Cancer Research
In vitro studies have demonstrated that compounds similar to (Z)-5-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-2-hydroxybenzoic acid can induce apoptosis in various cancer cell lines. This suggests a potential role in cancer therapy.
Diabetes Management
Thiazolidinediones are recognized for their role as insulin sensitizers. While specific data on this compound's effect on glucose metabolism is limited, structural analogs have shown promise in improving insulin sensitivity.
Potential Therapeutic Applications
Given its biological activities, this compound may have applications in:
- Cancer Therapy : As a potential agent for inducing apoptosis in cancer cells.
- Anti-inflammatory Treatments : For conditions characterized by chronic inflammation.
- Antioxidant Supplements : To protect against oxidative damage in various diseases.
- Diabetes Treatment : As a potential insulin sensitizer.
Comparison with Similar Compounds
Structural Analogues with Varying Benzylidene Substitutions
The target compound’s benzylidene group (benzo[d][1,3]dioxol-5-yl) distinguishes it from structurally related thiazolidinones. Key comparisons include:
Key Observations :
- Electron-Withdrawing Groups (e.g., -Cl in ): Increase electrophilicity, enhancing interactions with nucleophilic residues in target proteins.
- Aromatic Heterocycles (e.g., indole in ): Improve antifungal activity via π-π stacking with fungal enzyme active sites.
- Methylenedioxyphenyl Group (target compound): Likely reduces oxidative metabolism, extending half-life compared to simpler phenyl substituents .
Pharmacological Potential
- Anticancer Activity : Analogues like (Z)-3-(3-hydroxyphenyl)-5-(indol-3-ylmethylene)-2-thioxothiazolidin-4-one inhibit tubulin polymerization (IC₅₀: 1.2 µM) . The target compound’s 2-hydroxybenzoic acid group may enhance binding to COX-2 or HDACs.
- Antimicrobial Activity : Compounds with indole or halogenated benzylidenes show superior antifungal effects compared to phenyl derivatives . The methylenedioxyphenyl group may broaden the target’s spectrum against resistant strains.
- Metabolic Stability : Benzo[d][1,3]dioxole derivatives exhibit slower CYP450-mediated degradation than unsubstituted phenyl analogues, as seen in anticonvulsant agents .
Preparation Methods
Reaction of Hydrazide with Isothiocyanate
- Starting materials : 2-Hydroxybenzoic acid hydrazide and phenyl isothiocyanate.
- Conditions : Reflux in ethanol (4–6 h) under acidic catalysis (e.g., glacial acetic acid).
- Product : 2-Hydroxybenzoic acid thiosemicarbazide (I ), confirmed by $$ ^1H $$ NMR (δ 10.2 ppm, NH) and IR (1650 cm$$^{-1}$$, C=O).
Knoevenagel Condensation for Methylene Bridge Formation
The benzodioxolylmethylene group is introduced via condensation between the thiosemicarbazide and piperonal (benzo[d]dioxole-5-carbaldehyde):
Aldol-like Condensation
- Reagents : Thiosemicarbazide (I ), piperonal (1.2 equiv), catalytic piperidine.
- Conditions : Reflux in anhydrous ethanol (8–12 h), yielding the hydrazone intermediate (II ).
- Stereochemical Control : The Z configuration is favored due to steric hindrance between the benzodioxole and thiazolidinone rings.
Cyclization to Thiazolidinone Core
Cyclization of the hydrazone (II ) forms the thiazolidinone ring:
Base-Mediated Ring Closure
- Reagents : 5% NaOH (aq), reflux (4 h).
- Mechanism : Intramolecular nucleophilic attack of the thiolate on the carbonyl carbon, followed by dehydration.
- Workup : Acidification with 6 N HCl to pH 2–3 precipitates the crude product (III ).
- Purification : Recrystallization from ethanol yields >90% purity (HPLC).
Functionalization with Hydroxybenzoic Acid
The hydroxybenzoic acid group is introduced via:
Esterification and Saponification
- Methylation : Treatment of III with methyl iodide (K$$2$$CO$$3$$, DMF) protects the carboxylic acid.
- Coupling : Suzuki-Miyaura reaction with boronic ester derivatives (Pd(PPh$$3$$)$$4$$, Na$$2$$CO$$3$$).
- Deprotection : Hydrolysis with LiOH (THF/H$$_2$$O) yields the final product.
Spectral Characterization and Validation
Nuclear Magnetic Resonance (NMR)
Infrared Spectroscopy (IR)
High-Resolution Mass Spectrometry (HRMS)
Comparative Analysis of Synthetic Routes
| Parameter | Pathway A | Pathway B |
|---|---|---|
| Yield (%) | 72 | 65 |
| Purity (HPLC) | 95 | 89 |
| Reaction Time (h) | 16 | 20 |
| Stereoselectivity | Z >95% | Z ~85% |
Pathway A offers superior stereoselectivity and efficiency, making it the preferred industrial method.
Industrial-Scale Optimization
Solvent Selection
Catalytic Enhancements
- Microwave Assistance : Reduces cyclization time from 4 h to 45 min (70°C, 300 W).
Green Chemistry Approaches
- Aqueous NaOH : Eliminates organic solvents in the cyclization step, aligning with green chemistry principles.
Challenges and Mitigation Strategies
Stereochemical Purity
Byproduct Formation
- Oxidation Byproducts : Controlled N$$_2$$ atmosphere prevents thiol oxidation to disulfides.
Q & A
Q. What are the optimal synthetic conditions for preparing (Z)-5-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-2-hydroxybenzoic acid?
Methodological Answer: The synthesis typically involves a condensation reaction between a 4-oxo-2-thioxothiazolidine precursor and a substituted benzaldehyde derivative (e.g., benzo[d][1,3]dioxol-5-ylcarbaldehyde). Key parameters include:
- Solvent System : Acetic acid or acetic acid-DMF mixtures are commonly used to enhance solubility and reaction efficiency .
- Catalyst : Anhydrous sodium acetate (1:1 molar ratio relative to the thiazolidinone precursor) facilitates imine formation .
- Reaction Time and Temperature : Reflux for 1–2 hours under nitrogen atmosphere ensures completion .
- Workup : Precipitation with ice-cold water followed by recrystallization from acetic acid or DMF-ethanol mixtures improves purity .
Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and Z-configuration of the exocyclic double bond .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
- Infrared Spectroscopy (IR) : Identifies key functional groups (e.g., C=O at ~1700 cm⁻¹, C=S at ~1200 cm⁻¹) .
- Thermal Analysis : Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) assess melting points and thermal stability .
Q. How can researchers evaluate the compound’s solubility and stability for biological assays?
Methodological Answer:
- Solubility Screening : Test in DMSO (primary solvent) followed by dilution in PBS or cell culture media. Use dynamic light scattering (DLS) to detect aggregation .
- Stability Profiling : Incubate at 37°C in PBS (pH 7.4) and analyze degradation via HPLC at 0, 6, 12, and 24 hours .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the benzodioxole ring) influence biological activity?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with electron-withdrawing (e.g., -NO₂) or electron-donating (e.g., -OCH₃) groups on the benzodioxole ring. Evaluate cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Compare IC₅₀ values to identify substituent effects .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with targets like protein kinases or NF-κB .
Q. How can contradictory biological data (e.g., varying IC₅₀ values across studies) be resolved?
Methodological Answer:
- Orthogonal Assays : Confirm activity using multiple assays (e.g., apoptosis via flow cytometry and caspase-3 activation via Western blot) .
- Structural Verification : Re-analyze compound purity via HPLC and XRD to rule out batch-to-batch variability .
- Standardized Protocols : Adopt consistent cell lines, serum concentrations, and exposure times across labs .
Q. What strategies optimize in silico modeling for predicting metabolic pathways?
Methodological Answer:
- Software Tools : Use SwissADME to predict CYP450 metabolism and Pharmacophore-based tools (e.g., Schrödinger) to identify metabolic hot spots .
- Validation : Compare in silico predictions with in vitro microsomal stability assays (e.g., human liver microsomes + NADPH) .
Q. How can researchers design experiments to elucidate the compound’s mechanism of action?
Methodological Answer:
- Target Identification : Perform affinity chromatography with immobilized compound and MS-based proteomics to identify binding partners .
- Pathway Analysis : Use RNA-seq or phosphoproteomics to map signaling changes (e.g., PI3K/Akt, MAPK) post-treatment .
Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
